molecular formula C6H11BrO2 B048130 2-(2-Bromoethyl)-1,3-dioxane CAS No. 33884-43-4

2-(2-Bromoethyl)-1,3-dioxane

Cat. No. B048130
CAS RN: 33884-43-4
M. Wt: 195.05 g/mol
InChI Key: WMDHQEHPOVOEOG-UHFFFAOYSA-N
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Description

"2-(2-Bromoethyl)-1,3-dioxane" is a compound that has been studied for its structural characteristics and potential applications in organic synthesis. Its molecular structure, synthesis methods, and chemical properties have attracted interest for their relevance in various chemical transformations and potential in fine chemical synthesis.

Synthesis Analysis

The synthesis of compounds related to "2-(2-Bromoethyl)-1,3-dioxane" involves regioselective reactions and specific conditions to introduce the bromoethyl group into the 1,3-dioxane ring. Techniques like radical bromination and reaction with electrophiles have been employed to synthesize brominated 1,3-dioxane derivatives with specific substituents and stereochemistry (Grosu, Plé, & Mager, 1995).

Molecular Structure Analysis

The molecular structure and conformation of brominated 1,3-dioxane derivatives have been extensively analyzed using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the chair conformation of the dioxane ring and the equatorial or axial orientation of substituents, providing insights into the conformational preferences and stability of these molecules (Khazhiev et al., 2018).

Chemical Reactions and Properties

Brominated 1,3-dioxane derivatives undergo various chemical reactions, leveraging the reactivity of the bromoethyl group. These reactions include nucleophilic substitutions and eliminations, enabling the synthesis of a wide range of compounds. The presence of the bromoethyl group and the 1,3-dioxane ring influences the reactivity and selectivity of these transformations (Sethi et al., 2022).

Scientific Research Applications

  • Synthesis of Ketomethylene Analogues of Peptides : Johnson and Miller (2009) noted the use of 2-(2-bromoethyl)-1,3-dioxane in synthesizing ketomethylene analogues of peptides. This suggests its application in peptide chemistry and potentially in pharmaceutical research (Johnson & Miller, 2009).

  • Formation of Acetal and Thioacetal : Stowell, Keith, and King (2003) identified 2-(2-Bromoethyl)-1,3-dioxane as a product useful in acetal and thioacetal formation, which are important in organic synthesis (Stowell, Keith, & King, 2003).

  • Fine Organic Synthesis and Bactericidal Potential : Khazhiev et al. (2021) explored the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, highlighting its potential in fine organic synthesis and as a bactericidal compound (Khazhiev et al., 2021).

  • Catalysis in the Synthesis of Triarylamines and Secondary Amines : Doǧan et al. (2011) reported that 2-(2-Bromoethyl)-1,3-dioxane reacts with 1-alkylbenzimidazole derivatives to form salts used as catalysts for the synthesis of various compounds (Doǧan et al., 2011).

  • Conformational Analysis : Juaristi et al. (2003) demonstrated the utility of 5-substituted 1,3-dioxanes, like 2-(2-Bromoethyl)-1,3-dioxane, in conformational analysis, which is crucial in understanding molecular interactions and behaviors (Juaristi et al., 2003).

  • Molecular Configuration Studies : Arbuzov and Yuldasheva (1962) studied the armchair configuration and the free rotation of CH2Br groups in molecules like 2-(2-Bromoethyl)-1,3-dioxane, contributing to the understanding of molecular structures (Arbuzov & Yuldasheva, 1962).

  • Pharmacological Applications and Fine Organic Synthesis : Kuznetsov et al. (2009) highlighted the importance of 1,3-dioxanes in pharmacology and organic synthesis, underlining their potential in drug design and chemical manufacturing (Kuznetsov, Kuramshina, & Bochkor, 2009).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

“2-(2-Bromoethyl)-1,3-dioxane” is used as a pharmaceutical intermediate and in the synthesis of EGFR inhibitors . Its future directions could involve further exploration of its potential uses in pharmaceuticals and organic synthesis .

properties

IUPAC Name

2-(2-bromoethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHQEHPOVOEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885567
Record name 1,3-Dioxane, 2-(2-bromoethyl)-
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-(2-Bromoethyl)-1,3-dioxane
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Product Name

2-(2-Bromoethyl)-1,3-dioxane

CAS RN

33884-43-4
Record name 2-(2-Bromoethyl)-1,3-dioxane
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Record name 1,3-Dioxane, 2-(2-bromoethyl)-
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Record name 1,3-Dioxane, 2-(2-bromoethyl)-
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Record name 2-(2-bromoethyl)-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
RJ Petroski* 1 - Synthetic communications, 2002 - Taylor & Francis
2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction …
Number of citations: 11 www.tandfonline.com
JB Christensen, A Schluter - Organic preparations and procedures …, 1994 - Taylor & Francis
2 (2-Bromoethyl)-I, 3-dioxane (1) is a useful three-carbon synthon, that has been used in an elegant cyclopentane annelation sequence’. Other uses includes preparation of y-keto …
Number of citations: 5 www.tandfonline.com
RY Peshkov, C Wang, EV Panteleeva… - Russian Chemical …, 2016 - Springer
The main products of the reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides (2-(2-bromoethyl)-1,3-dioxane, 5-bromovaleronitrile, ethyl 6-bromohexanoate) in …
Number of citations: 1 link.springer.com
GW Wang, YC Liu, XY Yuan, XG Lei, QX Guo - Journal of colloid and …, 1995 - Elsevier
A series of quaternary ammonium vesicle-forming surfactants was prepared by cyclization of 2,2-dialkyl-1,3-propanediols with 3-bromopropanal, followed by reaction with refluxing …
Number of citations: 38 www.sciencedirect.com
JC Stowell, DR Keith, BT King - Organic Syntheses, 2003 - Wiley Online Library
β‐Haloacetals and Ketals: 2‐(2‐Bromoethyl)‐1,3‐dioxane and 2,5,5‐Trimethyl‐2‐(2‐bromoethyl)‐1,3‐dioxane - Stowell - Major Reference Works - Wiley Online Library …
Number of citations: 37 onlinelibrary.wiley.com
RL JOHNSON, RB MILLER - International journal of peptide …, 1984 - Wiley Online Library
The Grignard reagents of 2‐(2‐bromoethyl)‐1,3‐dioxane and 2‐(2‐bromoethyl)‐1,3‐dioxolane readily reacted with the 2‐thiopyridyl ester of N‐triphenylmethyl‐l‐leucine to give the …
Number of citations: 17 onlinelibrary.wiley.com
YS Lee, L Valle, GL Larson - Synthetic Communications, 1987 - Taylor & Francis
A rapid preparation of the title compound in essentially pure form upon solvent removal and its reaction with Grignard reagents in the presence of copper (I) is reported. …
Number of citations: 9 www.tandfonline.com
AK Singh, J Sooriyakumar, JE Drake… - Journal of …, 2000 - Elsevier
Sodium telluride (Na 2 Te), obtained in situ by borohydride reduction of elemental tellurium, reacts with 2-(2-bromoethyl)-1,3-dioxane resulting in bis(2-{1,3-dioxan-2-yl}ethyl) telluride (L)…
Number of citations: 1 www.sciencedirect.com
LA Paquette - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(1; R,R = (CH 2 ) 3 ) [ 33884‐43‐4 ] C 6 H 11 BrO 2 (MW 195.06) InChI = 1S/C6H11BrO2/c7‐3‐2‐6‐8‐4‐1‐5‐9‐6/h6H,1‐5H2 InChIKey = WMDHQEHPOVOEOG‐UHFFFAOYSA‐N (2…
Number of citations: 0 onlinelibrary.wiley.com
Ö Doǧan, S Demir, İ Özdemir… - Applied Organometallic …, 2011 - Wiley Online Library
The reaction of 2‐(2‐bromoethyl)‐1,3‐dioxane with 1‐alkylbenzimidazole derivatives results in the formation of the new benzimidazolium salts (1). The reaction of Pd(OAc) 2 with 1,3‐…
Number of citations: 46 onlinelibrary.wiley.com

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